molecular formula C23H26N2O3S B4625449 N~1~-(2,6-diethylphenyl)-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide

N~1~-(2,6-diethylphenyl)-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide

Cat. No. B4625449
M. Wt: 410.5 g/mol
InChI Key: AAXSEJATFAACCF-UHFFFAOYSA-N
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Description

N-1-(2,6-diethylphenyl)-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide, also known as DMSO-soluble analog 1 (DSA-1), is a novel compound that has gained attention in the scientific community due to its potential applications in research. DSA-1 is a small molecule that can be synthesized through a multistep process, and it has been shown to have various biological effects that make it a promising tool for studying cellular processes and disease mechanisms.

Scientific Research Applications

Chemical Synthesis and Characterization

Research on compounds with structural similarities to N1-(2,6-diethylphenyl)-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide focuses on their synthesis, characterization, and potential applications in various scientific fields. For instance, studies have explored the synthesis of related compounds and their properties, including their potential as building blocks for pharmaceuticals due to their potent biological activity. One study detailed the Mannich-type reaction involving alkyl, aryl, and heterocyclic aldimines with sulfonium salts to synthesize alpha-sulfanyl-beta-amino acid derivatives using nanocrystalline magnesium oxide. These derivatives are crucial for developing drugs with significant biological effects (Kantam et al., 2010).

Biological Applications

In the biological domain, compounds structurally related to N1-(2,6-diethylphenyl)-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide have been investigated for their inhibitory activities. For example, research on N-(phenylsulfonyl)glycines and their derivatives has shown significant inhibitory effects on enzymes like aldose reductase, which are important for therapeutic interventions in conditions like diabetes (Deruiter et al., 1989). Additionally, novel compounds like PMSA have been explored for their osteoclast inhibitory activity, demonstrating potential as therapeutic agents for diseases like postmenopausal osteoporosis (Cho et al., 2020).

Material Science and Engineering

In material science, related compounds have been utilized in the development of new materials with specific properties, such as sulfonated naphthalene dianhydride-based polyimide copolymers for applications in fuel cell technologies. These materials have been assessed for their potential in fuel cell applications, examining properties like water sorption, proton conductivity, and methanol permeability, which are critical for efficient fuel cell performance (Einsla et al., 2005).

properties

IUPAC Name

N-(2,6-diethylphenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-4-17-11-8-12-18(5-2)23(17)24-22(26)16-25(3)29(27,28)21-14-13-19-9-6-7-10-20(19)15-21/h6-15H,4-5,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXSEJATFAACCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(2,6-diethylphenyl)-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide
Reactant of Route 6
N~1~-(2,6-diethylphenyl)-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide

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